molecular formula C10H15N5NaO11P2 B12359126 CID 156592067

CID 156592067

Cat. No.: B12359126
M. Wt: 466.19 g/mol
InChI Key: MPMAOUZABBADJX-XXSBUZCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 156592067 is a chemical compound registered in the PubChem database. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The preparation of CID 156592067 involves specific synthetic routes and reaction conditions. The industrial production methods typically include the following steps:

Chemical Reactions Analysis

CID 156592067 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as halogens or alkyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 156592067 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 156592067 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

CID 156592067 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Each of these compounds has unique properties and applications, making this compound distinct in its own right.

Properties

Molecular Formula

C10H15N5NaO11P2

Molecular Weight

466.19 g/mol

InChI

InChI=1S/C10H15N5O11P2.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;/h2-6,9,16-17H,1H2,(H,22,23)(H2,11,14,18)(H2,19,20,21);/t3-,4?,5-,6-,9-;/m1./s1

InChI Key

MPMAOUZABBADJX-XXSBUZCCSA-N

Isomeric SMILES

C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O.[Na]

Canonical SMILES

C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O.[Na]

Origin of Product

United States

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